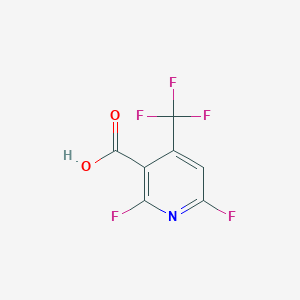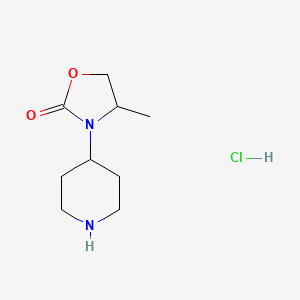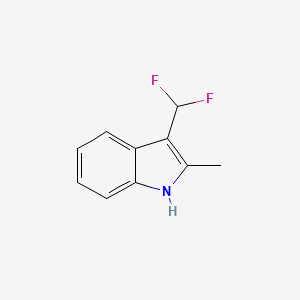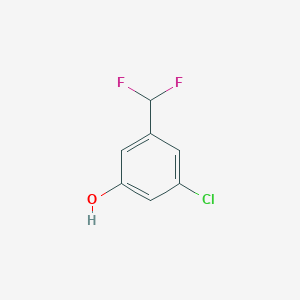
4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine typically involves the following steps:
Preparation of 4,6-dihydroxy-5-fluoropyrimidine: This intermediate is synthesized from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents such as boronic acids and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of boronic acids, triphenylphosphine, and palladium(II) acetate as catalysts.
Chlorination: Chlorinating agents and tertiary amine catalysts are used in the chlorination step.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: This compound shares a similar structure but lacks the 4-fluorophenyl group.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: This compound is closely related and can be synthesized using similar methods.
Uniqueness
4,6-Dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H4Cl2F2N2 |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
4,6-dichloro-5-fluoro-2-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-8-7(14)9(12)16-10(15-8)5-1-3-6(13)4-2-5/h1-4H |
InChI Key |
CJIWTXHQICUSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)Cl)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)






![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)


![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)

